molecular formula C14H9NO B043046 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 135689-93-9

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B043046
M. Wt: 207.23 g/mol
InChI Key: GOMLISZHRJBRGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include reactions like Friedel-Crafts acylation, regioselective acylation, and dehydration reactions, as demonstrated in the preparation of 4-Hydroxybiphenyl-4′-Carbonitrile through a 3-step process involving Friedel-Crafts regioselective acylation, formation of the corresponding carboxamide by ammonia, and subsequent dehydration with thionyl chloride, achieving a total yield of 51.8% (Yang Xue, 2002).

Molecular Structure Analysis

Molecular structure analyses of related compounds are crucial for understanding the arrangement and geometry of molecules. For example, X-ray diffraction techniques have been employed to determine the crystal structures of carbonitrile compounds, revealing significant information about their molecular conformation and the presence of hydrogen bonds that stabilize the crystal structure (S. Sharma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds such as 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is influenced by its functional groups. For instance, the alkaline hydrolysis of related nitrile compounds has been studied, showing that nitrile hydrolysis is second order in base, with the hydrolysis of amides being first order in base. The mechanisms suggested involve intramolecular catalysis by the neighboring carbonyl group in some cases (K. Bowden et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, play a vital role in the application and handling of these compounds. Studies on related compounds have revealed complex thermodynamic relationships among different forms, which significantly impact their physical properties and stability (X. He et al., 2001).

Chemical Properties Analysis

The chemical properties of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile and similar compounds, including their reactivity and interaction with various reagents, are essential for their application in synthesis and other chemical processes. The reductive alkylation of biphenyl-4-carbonitrile, for instance, provides insight into the regioselectivity control and the types of products obtained depending on the reaction conditions and the nature of the anionic species involved (P. Fedyushin et al., 2017).

Scientific Research Applications

  • Regioselectivity Control in Birch Reductive Alkylation

    It is utilized for controlling regioselectivity in the Birch reductive alkylation of biphenyl-4-carbonitrile (Fedyushin et al., 2017).

  • Synthesis of Naphthyridinone Derivatives and CH Acids

    It is used in the synthesis of 1-aryl-1, 6-naphthyridinone derivatives and various CH acids (Medvedeva et al., 2009).

  • Precursor for Fluorescent Disperse Dyes

    It serves as a precursor in the synthesis of fluorescent disperse dyes (Shenoy & Seshadri, 1989).

  • DNA-Targeted Antiprotozoal Agent

    It exhibits moderate to good activity in vitro and in vivo against Trypanosoma brucei rhodesiense and Plasmodium falciparum, making it a potential DNA-targeted antiprotozoal agent (Ismail et al., 2005).

  • Anti-Cancer Properties

    It has shown potent cytotoxic activity against colorectal cancer cells and is considered a valuable candidate for chemotherapeutic applications in colon cancer treatment (Ahagh et al., 2019).

  • Antimalarial, Antibacterial, and Antifungal Activity

    Some compounds of 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile demonstrate better potency than standard drugs like quinine and Ampicillin in treating malaria, bacterial, and fungal infections (Malani & Dholakiya, 2013).

  • Optoelectronic Applications

    It is used in thermally reversible light scattering materials in optoelectronics (Tercjak et al., 2006).

  • Host Material for OLEDs

    It acts as a host for highly efficient red phosphorescent organic light-emitting diodes (OLEDs) (Li et al., 2018).

  • Synthesis of Aromatic Azo Compounds

    It is used in the synthesis of aromatic azo compounds and in plasmon-driven azo coupling of aminobenzene derivatives (Eom et al., 2019).

  • Production of Hydrogen from Formic Acid

    It aids in the efficient production of hydrogen from formic acid, which is significant in process intensification (Bavykina et al., 2015).

properties

IUPAC Name

2-(4-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMLISZHRJBRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362731
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Formyl-[1,1'-biphenyl]-2-carbonitrile

CAS RN

135689-93-9
Record name 2-(4-formylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-formyl-[1,1'-biphenyl]-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-(4-bromomethylphenyl)benzonitrile (12 g) and sodium bicarbonate (26 g) in dimethyl sulfoxide (150 ml) was heated at 120° C. for 5 hours with stirring. After addition of water, the mixture was extracted with ethyl acetate. The extract was washed with water, dried and concentrated to dryness. The residue was purified by column chromatography on silica gel to give crystals. Recrystallization from chloroform-isopropyl ether gave colorless needles (5.77 g, 63%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 53 ml of oxalyl chloride in 2 l of dichloromethane is cooled to -60°. A solution of 88 ml of dimethyl sulfoxide in 150 ml of dichloromethane is added dropwise at this temperature and the mixture is then stirred for 2 minutes. After this, a solution of 117 g of 2'-cyano-4-hydroxymethyl-biphenyl in 1 l of dichloromethane is added dropwise at -60°. After the addition has ended (after about 5 minutes), the mixture is stirred for 15 minutes. After this, 390 ml of triethylamine are added dropwise. The mixture is stirred at -60° for 2 minutes, then allowed to warm to room temperature and poured onto water. The mixture is extracted with dichloromethane, and the organic phase is washed in succession with dilute hydrochloric acid and brine, dried and concentrated. The residue is suspended in hexane, the suspension is filtered with suction, the filter cake is washed, and the product thus obtained is dried at 60° in a high vacuum (elemental analysis: 80.7% C; 4.5% H; 6.7% N; 7.7% O).
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
390 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Swann, S Bigi - Bioactive Carboxylic Compound Classes …, 2016 - Wiley Online Library
This chapter describes the discovery of the nonpeptidic angiotensin II (AII) receptor blockers, the synthetic routes that have been developed for this chemotype, and explores the …
Number of citations: 1 onlinelibrary.wiley.com
L Da Costa, M Roche, E Scheers, A Coluccia… - European journal of …, 2016 - Elsevier
Human rhinoviruses (HRV) are the predominant cause of common colds and flu-like illnesses, but are also responsible for virus-induced exacerbations of asthma and chronic …
Number of citations: 7 www.sciencedirect.com
V Hernandez-Olmos, J Heering, V Planz… - Journal of Medicinal …, 2020 - ACS Publications
The first potent leukotriene B4 (LTB4) receptor type 2 (BLT2) agonists, endogenous 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), and synthetic CAY10583 (CAY) have …
Number of citations: 8 pubs.acs.org
BF dos Santos, BAL da Silva, AR de Oliveira… - …, 2020 - thieme-connect.com
The palladium-catalyzed Suzuki–Miyaura cross-coupling reaction is one of the most important and efficient reactions to prepare a variety of organic compounds, including biaryls. …
Number of citations: 3 www.thieme-connect.com
B Jin - 2020 - search.proquest.com
Traditional Sonogashira coupling reactions require high loadings of both palladium (II) and copper (I) catalysts. A copper-free, ppm palladium approach was discovered by using a …
Number of citations: 3 search.proquest.com

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